Egfr-IN-15

Descripción

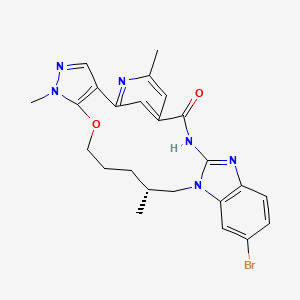

Structure

3D Structure

Propiedades

Fórmula molecular |

C24H25BrN6O2 |

|---|---|

Peso molecular |

509.4 g/mol |

Nombre IUPAC |

(11R)-16-bromo-5,11,26-trimethyl-7-oxa-4,5,13,20,22,27-hexazapentacyclo[22.3.1.02,6.013,21.014,19]octacosa-1(27),2(6),3,14(19),15,17,20,24(28),25-nonaen-23-one |

InChI |

InChI=1S/C24H25BrN6O2/c1-14-5-4-8-33-23-18(12-26-30(23)3)20-10-16(9-15(2)27-20)22(32)29-24-28-19-7-6-17(25)11-21(19)31(24)13-14/h6-7,9-12,14H,4-5,8,13H2,1-3H3,(H,28,29,32)/t14-/m1/s1 |

Clave InChI |

UPMBIKXABDDVHH-CQSZACIVSA-N |

SMILES isomérico |

C[C@@H]1CCCOC2=C(C=NN2C)C3=NC(=CC(=C3)C(=O)NC4=NC5=C(N4C1)C=C(C=C5)Br)C |

SMILES canónico |

CC1CCCOC2=C(C=NN2C)C3=NC(=CC(=C3)C(=O)NC4=NC5=C(N4C1)C=C(C=C5)Br)C |

Origen del producto |

United States |

Foundational & Exploratory

The Mechanism of Action of Covalent EGFR Inhibitors: A Technical Guide

Disclaimer: Initial searches for a specific molecule designated "EGFR-IN-15" did not yield any results in the scientific literature. Therefore, this guide provides a comprehensive overview of the mechanism of action for the broader class of covalent Epidermal Growth Factor Receptor (EGFR) inhibitors, drawing upon established principles and data from representative molecules in this class. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Covalent EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Aberrant EGFR signaling, often driven by activating mutations, is a key factor in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[1][3] Covalent inhibitors of EGFR have emerged as a powerful therapeutic strategy to irreversibly block the receptor's activity, offering sustained target engagement and improved efficacy compared to reversible inhibitors.[4][5]

The fundamental mechanism of covalent EGFR inhibitors involves a two-step process: first, the inhibitor reversibly binds to the ATP-binding pocket of the EGFR kinase domain. This is followed by the formation of a stable, covalent bond between a reactive electrophilic group on the inhibitor (the "warhead") and a nucleophilic cysteine residue (Cys797) located in the active site of the receptor. This irreversible modification effectively locks the inhibitor in place, preventing ATP from binding and shutting down the kinase activity of the receptor.

The Two-Step Mechanism of Covalent Inhibition

The overall potency of a covalent inhibitor is determined by a combination of its reversible binding affinity (Ki) and its rate of covalent bond formation (kinact). The ratio of these two parameters (kinact/Ki) provides a measure of the inhibitor's overall biochemical efficiency.[1]

Reversible Binding (Formation of the E-I Complex)

Initially, the covalent inhibitor (I) binds non-covalently to the EGFR enzyme (E) to form a reversible enzyme-inhibitor complex (E-I). The strength of this initial interaction, quantified by the inhibition constant (Ki), is critical for the inhibitor's overall potency.[1][4] A high binding affinity (low Ki) ensures that the inhibitor is positioned correctly and spends sufficient time within the active site to facilitate the subsequent covalent reaction.[1] Research has shown a strong correlation between the reversible binding affinity of covalent EGFR inhibitors and their antitumor cell potency.[1][4]

Irreversible Covalent Bonding (Formation of the E-I*)

Once the reversible complex is formed, the electrophilic warhead on the inhibitor reacts with the thiol group of the Cys797 residue in the EGFR active site. This results in the formation of a stable, irreversible covalent adduct (E-I*). The rate of this reaction is defined by the inactivation rate constant (kinact).

The following diagram illustrates this two-step mechanism:

Impact on Downstream Signaling

By irreversibly blocking the ATP-binding site, covalent EGFR inhibitors prevent the autophosphorylation of the receptor's intracellular tyrosine kinase domain. This, in turn, inhibits the activation of downstream signaling cascades that are critical for tumor cell growth and survival. The primary pathways affected include:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is central to regulating cell proliferation.

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, growth, and metabolism.

-

JAK/STAT Pathway: This pathway is involved in various cellular processes, including inflammation and immunity.

The inhibition of these pathways ultimately leads to cell cycle arrest, apoptosis (programmed cell death), and a reduction in tumor growth.

The following diagram depicts the inhibition of EGFR downstream signaling by a covalent inhibitor:

Quantitative Data for Representative Covalent EGFR Inhibitors

The following table summarizes key quantitative data for several well-characterized covalent EGFR inhibitors. This data illustrates the range of binding affinities and inactivation rates observed for this class of compounds.

| Inhibitor | Target EGFR Mutant | Ki (nM) | kinact (s-1) | kinact/Ki (M-1s-1) | Reference |

| Afatinib | L858R/T790M | Not Reported | Not Reported | Not Reported | [4] |

| CI-1033 | L858R/T790M | Not Reported | Not Reported | Not Reported | [4] |

| Neratinib | WT | Not Reported | Not Reported | ~25-fold weaker than Afatinib | [1] |

| WZ4002 | L858R | 13 | Not Reported | Not Reported | [4] |

| [I] | WT | 0.19 (IC50) | Not Reported | Not Reported | [6] |

Note: Direct comparative values for all parameters are not always available in a single source. The table reflects the data as presented in the cited literature.

Experimental Protocols

Determination of Kinetic Parameters (Ki and kinact)

A common method to determine the kinetic parameters of covalent inhibitors is through a progress-curve analysis using a biochemical kinase assay.

Objective: To determine the reversible binding affinity (Ki) and the rate of covalent modification (kinact) of a covalent EGFR inhibitor.

Materials:

-

Recombinant human EGFR kinase domain (wild-type or mutant)

-

Covalent inhibitor of interest

-

ATP

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the covalent inhibitor in the kinase buffer.

-

In a multi-well plate, add the EGFR enzyme and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Monitor the progress of the reaction over time by measuring the consumption of ATP (or formation of ADP) using the detection reagent and a microplate reader.

-

The resulting reaction progress curves will show an initial phase of inhibition followed by a time-dependent decrease in enzyme activity as the covalent bond forms.

-

Fit the progress-curve data to a model for time-dependent inhibition (e.g., the Morrison equation) using non-linear regression analysis to derive the values for Ki and kinact.

The following diagram outlines the general workflow for this experimental protocol:

Cellular Viability Assay

Objective: To assess the anti-proliferative activity of a covalent EGFR inhibitor in cancer cell lines.

Materials:

-

Cancer cell line expressing EGFR (e.g., A431, HCC827)[6]

-

Cell culture medium and supplements

-

Covalent inhibitor of interest

-

Cell viability reagent (e.g., CellTiter-Glo®, Promega; or MTS reagent)

-

Multi-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of the covalent inhibitor in the cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the cells with the inhibitor for a specified period (e.g., 72 hours).

-

After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the metabolic conversion of the reagent, which correlates with the number of viable cells.

-

Measure the signal (e.g., luminescence or absorbance) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control for each inhibitor concentration.

-

Plot the cell viability data against the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration required to inhibit cell growth by 50%).

Conclusion

Covalent EGFR inhibitors represent a highly effective class of targeted cancer therapeutics. Their mechanism of action, which combines high-affinity reversible binding with irreversible covalent modification of the Cys797 residue in the EGFR active site, leads to potent and sustained inhibition of downstream signaling pathways critical for tumor growth and survival. The quantitative characterization of both the reversible and irreversible steps of inhibition, along with cellular assays to determine anti-proliferative activity, are essential for the preclinical evaluation and development of these important drugs.

References

- 1. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ZE77-0273 shows broad activity against EGFR resistance mutations in NSCLC | BioWorld [bioworld.com]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. First cell-active covalent EGFR inhibitor described | BioWorld [bioworld.com]

Unraveling EGFR-IN-15: A Tale of Two Compounds

The identity of the epidermal growth factor receptor (EGFR) inhibitor known as EGFR-IN-15 is currently ambiguous, with scientific databases pointing to two distinct chemical entities under similar nomenclature. This technical guide aims to dissect the available information on both compounds, providing a comprehensive overview for researchers, scientists, and drug development professionals. Due to the existing discrepancies in public data, this report will address each compound separately, highlighting the known properties and the significant gaps in the current knowledge base.

Compound 1: EGFR/HER2-IN-15 - A Dihydropyrimidine Derivative

One compound referred to as EGFR/HER2-IN-15 is characterized as a dihydropyrimidine with the molecular formula C28H29N3O6.[1][2] This molecule has demonstrated inhibitory activity against wild-type EGFR (EGFRwt) and the HER2 receptor.

Chemical and Physical Properties

A summary of the known properties of EGFR/HER2-IN-15 is presented in Table 1. Notably, a definitive chemical structure and IUPAC name are not publicly available at this time, which significantly limits a detailed analysis of its structure-activity relationship and the development of a specific synthesis protocol.

Table 1: Physicochemical Properties of EGFR/HER2-IN-15

| Property | Value | Reference |

| Molecular Formula | C28H29N3O6 | [1][2] |

| Molecular Weight | 503.54 g/mol | Calculated |

| Compound Class | Dihydropyrimidine | [1][2] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |

Biological Activity

EGFR/HER2-IN-15 has been shown to be an effective inhibitor of wild-type EGFR with a half-maximal inhibitory concentration (IC50) in the nanomolar range.[1][2] It also exhibits inhibitory effects on the HER2 receptor and has demonstrated anti-proliferative activity against the MCF-7 breast cancer cell line.[1][2] The available biological activity data is summarized in Table 2.

Table 2: Biological Activity of EGFR/HER2-IN-15

| Target/Cell Line | IC50 / Inhibition | Reference |

| EGFR (wild-type) | 37.21 nM | [1][2] |

| HER2 Expression | 96.79% inhibition at 1000 nM | [1][2] |

| MCF-7 Breast Cancer Cells | 9.38 µM | [1][2] |

A critical gap in the current understanding of this compound is the absence of data regarding its efficacy against clinically relevant EGFR mutations, such as the L858R activating mutation and the T790M resistance mutation. This information is paramount for assessing its potential as a therapeutic agent in non-small cell lung cancer (NSCLC) and other EGFR-driven malignancies.

Compound 2: this compound (Compound I-005) - A Potent Macrocyclic Inhibitor

A second, distinct compound is also identified as this compound, with the alternative name "compound I-005". This molecule possesses a different molecular formula (C24H25BrN6O2), a higher molecular weight, and a significantly more potent inhibitory activity against EGFR.

Chemical and Physical Properties

The known properties of this second iteration of this compound are detailed in Table 3. While a CAS number has been assigned, a publicly available, definitive chemical structure and IUPAC name remain elusive. A patent application (WO2020260252A1) is associated with this compound, which likely contains the structural information and detailed synthesis methods.

Table 3: Physicochemical Properties of this compound (Compound I-005)

| Property | Value | Reference |

| Molecular Formula | C24H25BrN6O2 | |

| Molecular Weight | 509.40 g/mol | |

| CAS Number | 2573869-16-4 | |

| Solubility | Soluble in DMSO (100 mg/mL) |

Biological Activity

This version of this compound is a highly potent inhibitor of EGFR, with an IC50 value in the low nanomolar range. The available biological data is summarized in Table 4.

Table 4: Biological Activity of this compound (Compound I-005)

| Target | IC50 | Reference |

| EGFR | 4 nM |

Similar to the dihydropyrimidine derivative, there is a critical lack of publicly available data on the activity of this compound against key EGFR mutations, such as L858R and T790M. This information is essential for evaluating its potential to overcome the resistance mechanisms that limit the efficacy of earlier-generation EGFR inhibitors.

EGFR Signaling and Inhibition: A Visual Guide

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Upon binding of its ligands, such as EGF, the receptor dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. Small molecule inhibitors, like the putative this compound compounds, typically function by competing with ATP for binding to the intracellular kinase domain of EGFR, thereby preventing its activation and blocking downstream signaling.

Experimental Protocols

While specific synthesis protocols for either this compound compound are not publicly available, a general approach for the synthesis of dihydropyrimidine derivatives, to which EGFR/HER2-IN-15 belongs, is outlined below. Furthermore, standard experimental protocols for assessing EGFR kinase inhibition and cell viability are provided.

General Synthesis of Dihydropyrimidine Derivatives (Biginelli Reaction)

The synthesis of a dihydropyrimidine core can be achieved through a one-pot multicomponent reaction known as the Biginelli reaction. This typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea. The specific starting materials for EGFR/HER2-IN-15 are unknown without its detailed structure.

EGFR Kinase Inhibition Assay (Generic Protocol)

The inhibitory activity of a compound against EGFR kinase can be determined using a variety of in vitro assay formats, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based ATP depletion assay. A generalized workflow for an in vitro kinase assay is as follows:

-

Reagent Preparation: Prepare solutions of recombinant human EGFR kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), ATP, and the test compound (this compound) at various concentrations.

-

Reaction Incubation: In a microplate, combine the EGFR kinase, substrate, and the test compound. Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Signal Detection: Stop the reaction and add the detection reagents. The detection method will depend on the assay format. For example, in a TR-FRET assay, this would involve adding a europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin (if a biotinylated substrate is used).

-

Data Analysis: Measure the signal (e.g., fluorescence or luminescence) using a plate reader. Calculate the percent inhibition for each concentration of the test compound relative to a control with no inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The anti-proliferative effect of a compound on cancer cells can be assessed using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (this compound) and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to untreated control cells. Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

The identity and detailed properties of "this compound" remain ambiguous due to the presence of two distinct chemical entities with similar names in the public domain. For both the dihydropyrimidine derivative (EGFR/HER2-IN-15) and the macrocyclic compound (this compound, compound I-005), critical information, including their precise chemical structures and their inhibitory profiles against key EGFR mutants, is currently lacking.

To advance the understanding of these potential EGFR inhibitors, future research should prioritize:

-

Definitive Structural Elucidation: Obtaining and publishing the exact chemical structures of both compounds is paramount.

-

Comprehensive Biological Profiling: Evaluating the inhibitory activity of both molecules against a panel of clinically relevant EGFR mutants (e.g., L858R, T790M, and exon 19 deletions) is essential to determine their therapeutic potential.

-

Detailed Physicochemical Characterization: A thorough investigation of properties such as solubility, stability, and lipophilicity will be crucial for formulation and drug development efforts.

-

Publication of Synthesis Protocols: The disclosure of detailed and reproducible synthetic routes is necessary for the broader scientific community to access and further investigate these compounds.

Without this fundamental information, a complete and accurate assessment of the therapeutic potential of "this compound" is not possible. Researchers interested in these compounds are encouraged to consult the primary literature and patent filings for the most up-to-date and detailed information.

References

In-depth Technical Guide: Information on EGFR-IN-15 Binding Affinity to EGFR Currently Unavailable

Despite a comprehensive search for the binding affinity and related technical data for a compound designated "EGFR-IN-15," no publicly available information was found. This suggests that "this compound" may be an internal research compound not yet disclosed in scientific literature, a novel agent still in the early stages of development, or a potential misnomer.

Therefore, a detailed technical guide on the binding affinity, experimental protocols, and signaling pathways specifically for "this compound" cannot be provided at this time.

Alternative In-depth Guide on a Known EGFR Inhibitor

To fulfill the core request for a comprehensive technical guide on an Epidermal Growth Factor Receptor (EGFR) inhibitor, we can offer a detailed analysis of a well-characterized and clinically relevant EGFR inhibitor. This would include a thorough examination of its binding affinity, the experimental methods used for its characterization, and its impact on cellular signaling pathways, complete with the requested data tables and visualizations.

We can proceed with a detailed guide on one of the following well-established EGFR inhibitors:

-

Gefitinib (Iressa®): A first-generation EGFR tyrosine kinase inhibitor (TKI).

-

Erlotinib (Tarceva®): Another widely studied first-generation EGFR TKI.

-

Osimertinib (Tagrisso®): A third-generation, irreversible EGFR TKI designed to target resistance mutations.

Please indicate if you would like to proceed with a guide on one of these alternative compounds. Upon your confirmation, a comprehensive technical document will be generated, adhering to all the specified requirements for data presentation, experimental protocols, and visualizations.

In-depth Technical Guide: In Vitro Activity of EGFR Inhibitors

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a hallmark of various cancers, making it a prime target for therapeutic intervention. Small molecule EGFR tyrosine kinase inhibitors (TKIs) have emerged as a cornerstone of targeted cancer therapy. This guide provides a comprehensive overview of the in vitro evaluation of EGFR inhibitors, with a focus on the methodologies used to characterize their activity and the interpretation of the resulting data.

EGFR Signaling Pathway

The EGFR signaling cascade is a complex network of intracellular events initiated by the binding of ligands such as epidermal growth factor (EGF) to the extracellular domain of the receptor. This binding induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK/STAT pathway. These pathways ultimately lead to the regulation of gene expression and cellular responses.

Figure 1. Simplified EGFR Signaling Pathway.

In Vitro Activity of EGFR Inhibitors

The in vitro activity of EGFR inhibitors is typically assessed through a series of biochemical and cell-based assays. These assays are designed to quantify the potency of the inhibitor against the EGFR kinase and to evaluate its effects on cancer cells that are dependent on EGFR signaling.

Biochemical Assays

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of the isolated EGFR kinase domain. The most common output of these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Assay Type | Principle | Key Parameters |

| Kinase Activity Assay | Measures the transfer of a phosphate group from ATP to a substrate peptide by the EGFR kinase. | IC50, Ki |

| Binding Assay | Determines the affinity of the inhibitor for the EGFR kinase domain. | Kd |

Cell-Based Assays

Cell-based assays evaluate the effects of an EGFR inhibitor on cancer cells in a more physiologically relevant context. These assays measure various cellular responses that are dependent on EGFR signaling, such as cell proliferation, apoptosis, and the phosphorylation of downstream signaling proteins.

| Assay Type | Principle | Cell Lines | Key Parameters |

| Cell Proliferation Assay | Measures the effect of the inhibitor on the growth of cancer cell lines. | EGFR-dependent cancer cell lines (e.g., NCI-H1975, HCC827) | GI50, IC50 |

| Apoptosis Assay | Determines if the inhibitor induces programmed cell death in cancer cells. | EGFR-dependent cancer cell lines | % Apoptotic cells |

| Western Blot Analysis | Detects the phosphorylation status of EGFR and its downstream signaling proteins. | EGFR-dependent cancer cell lines | Inhibition of phosphorylation |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro studies. Below are representative protocols for key experiments used to characterize EGFR inhibitors.

Kinase Activity Assay Protocol

A common method for assessing EGFR kinase activity is a radiometric assay using [γ-³²P]ATP.

-

Reaction Setup : Prepare a reaction mixture containing recombinant human EGFR kinase domain, a specific peptide substrate (e.g., poly(Glu, Tyr) 4:1), and varying concentrations of the test inhibitor in a kinase buffer.

-

Initiation : Start the reaction by adding a solution of MgCl₂ and [γ-³²P]ATP.

-

Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

-

Termination : Stop the reaction by adding a solution of EDTA or by spotting the reaction mixture onto phosphocellulose paper.

-

Quantification : Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP. Measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Figure 2. Workflow for a Radiometric Kinase Assay.

Cell Proliferation Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

-

Cell Seeding : Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with a range of concentrations of the EGFR inhibitor for a specified period (e.g., 72 hours).

-

MTT Addition : Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : Calculate the percentage of cell growth inhibition for each inhibitor concentration compared to a vehicle-treated control. Determine the GI50 or IC50 value from the dose-response curve.

The EGFR Inhibitor Gefitinib: A Technical Guide for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein frequently implicated in the pathogenesis of various cancers, most notably Non-Small Cell Lung Cancer (NSCLC). Its role in promoting tumor cell proliferation, survival, and metastasis has established it as a key target for therapeutic intervention. Gefitinib (Iressa®), a selective EGFR tyrosine kinase inhibitor, represents a cornerstone in the targeted therapy of EGFR-mutated cancers. This technical guide provides a comprehensive overview of Gefitinib, including its chemical properties, mechanism of action, and its applications in cancer research. Detailed experimental protocols for in vitro and in vivo studies are provided, along with a summary of key quantitative data to aid researchers in the design and execution of their studies.

Introduction to Gefitinib

Gefitinib is a synthetic anilinoquinazoline compound that functions as a selective and reversible inhibitor of the EGFR tyrosine kinase.[1] By competing with adenosine triphosphate (ATP) at the catalytic site of the kinase domain, Gefitinib effectively blocks the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways crucial for cancer cell growth and survival.[2][3] It is particularly effective in tumors harboring activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation in exon 21.[4]

Chemical and Physical Properties

Gefitinib is a well-characterized small molecule with the following properties:

| Property | Value |

| Chemical Name | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine |

| Molecular Formula | C22H24ClFN4O3 |

| Molecular Weight | 446.90 g/mol |

| CAS Number | 184475-35-2 |

| Appearance | White to off-white powder |

| Solubility | Sparingly soluble in aqueous solutions at pH > 4. Soluble in DMSO (up to 40 mg/ml) and Ethanol (up to 4 mg/ml). |

| Melting Point | 119-120°C |

| pKa | 5.4 and 7.2 |

Mechanism of Action

Gefitinib exerts its anti-cancer effects by specifically targeting the tyrosine kinase domain of EGFR.[1] The binding of ligands, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues in the intracellular domain. This phosphorylation event creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. These pathways are integral to cell proliferation, survival, and differentiation.[5][6]

Gefitinib competitively binds to the ATP-binding pocket of the EGFR tyrosine kinase domain, thereby preventing receptor autophosphorylation and the initiation of these downstream signals.[2][3] This blockade of EGFR signaling leads to cell cycle arrest and induction of apoptosis in cancer cells that are dependent on this pathway for their growth and survival.[5]

Caption: EGFR Signaling Pathway and the Mechanism of Action of Gefitinib.

Synthesis of Gefitinib

Several synthetic routes for Gefitinib have been reported. A common approach starts from methyl 3-hydroxy-4-methoxybenzoate.[7] The synthesis involves a series of reactions including alkylation, nitration, reduction, cyclization, chlorination, and amination steps.[7] Another reported synthesis begins with the regioselective demethylation of 6,7-dimethoxyquinazolin-4(3H)-one.[8][9]

Caption: A generalized workflow for the synthesis of Gefitinib.

In Vitro Applications and Protocols

Cell Viability and Cytotoxicity Assays

The anti-proliferative effect of Gefitinib on cancer cell lines is commonly assessed using viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Table 1: IC50 Values of Gefitinib in Various NSCLC Cell Lines

| Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |

| PC-9 | Exon 19 Deletion | 77.26 | [10] |

| HCC827 | Exon 19 Deletion | 13.06 | [10] |

| H1650 | Exon 19 Deletion | 31,000 | [11] |

| H1975 | L858R & T790M | 21,461 | [12] |

| A549 | Wild-Type | >10,000 | [11] |

Detailed Protocol: MTT Assay for Gefitinib Cytotoxicity

-

Cell Seeding:

-

Culture cancer cells to ~80% confluency.

-

Trypsinize and resuspend cells in fresh culture medium.

-

Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Gefitinib Treatment:

-

Prepare a stock solution of Gefitinib in DMSO.

-

Perform serial dilutions of Gefitinib in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM).

-

Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of Gefitinib to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate for 4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to convert MTT to formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Add 100 µL of a solubilization solution (e.g., 10% Triton X-100 in acidic isopropanol) to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of Gefitinib that inhibits cell growth by 50%).

-

Western Blot Analysis of EGFR Signaling

Western blotting is a key technique to investigate the effect of Gefitinib on the phosphorylation status of EGFR and its downstream targets.

Detailed Protocol: Western Blot for Phospho-EGFR

-

Cell Lysis:

-

Plate cells and treat with Gefitinib at the desired concentration and time points.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Tyr1068) diluted in blocking buffer (e.g., 1:1000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:2000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody for total EGFR and a loading control (e.g., β-actin or GAPDH) to normalize the data.

-

Caption: A typical workflow for Western blot analysis of phospho-EGFR.

In Vivo Applications and Protocols

Animal models, particularly xenografts in immunodeficient mice, are crucial for evaluating the in vivo efficacy of Gefitinib.

Table 2: Representative In Vivo Studies with Gefitinib

| Animal Model | Cell Line | Gefitinib Dose and Schedule | Key Findings | Reference |

| Nude Mice | H3255 (NSCLC) | 40 mg/kg/day, oral gavage | Significant tumor growth inhibition | [13] |

| SCID Mice | PC-9 (NSCLC) | 50 mg/kg/day, oral gavage | Tumor regression | [14] |

| Nude Mice | A431 (Epithelial Carcinoma) | 150 mg/kg/day, oral | Decreased tumor uptake of a phosphokinase imaging agent | [15] |

Detailed Protocol: Murine Xenograft Model for Gefitinib Efficacy

-

Animal Model and Cell Implantation:

-

Use immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 PC-9 cells) in a mixture of medium and Matrigel into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

-

Gefitinib Administration:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Prepare a formulation of Gefitinib for oral administration (e.g., suspended in corn oil).

-

Administer Gefitinib daily via oral gavage at a dose of 50 mg/kg. The control group should receive the vehicle only.

-

-

Monitoring and Data Collection:

-

Measure tumor volume (e.g., twice a week) using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

-

-

Data Analysis:

-

Plot tumor growth curves for both treatment and control groups.

-

Statistically analyze the differences in tumor volume between the groups.

-

Clinical Applications in NSCLC

Gefitinib is approved for the first-line treatment of patients with metastatic NSCLC whose tumors have EGFR exon 19 deletions or exon 21 (L858R) substitution mutations.[16] Clinical trials have demonstrated the superiority of Gefitinib over standard chemotherapy in this patient population.[17]

Table 3: Selected Clinical Trial Data for Gefitinib in NSCLC

| Trial Name | Phase | Patient Population | Treatment Arms | Key Outcomes | Reference |

| IPASS | III | Advanced NSCLC (Asian, non-smokers or light smokers, adenocarcinoma) | Gefitinib vs. Carboplatin/Paclitaxel | Longer Progression-Free Survival (PFS) with Gefitinib in EGFR-mutant patients | [17] |

| INTEREST | III | Previously treated advanced NSCLC | Gefitinib vs. Docetaxel | Similar Overall Survival (OS) | |

| ISEL | III | Previously treated advanced NSCLC | Gefitinib vs. Placebo | No significant improvement in OS in the overall population |

Conclusion

Gefitinib has revolutionized the treatment of EGFR-mutant NSCLC and serves as a paradigm for targeted cancer therapy. This technical guide provides a foundational understanding of Gefitinib's properties, mechanism of action, and its application in both preclinical and clinical research. The detailed protocols and compiled data are intended to assist researchers in designing and conducting their own investigations into EGFR-targeted therapies. Further research into overcoming resistance to Gefitinib and exploring its potential in other cancer types remains an active and important area of investigation.

References

- 1. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Gefitinib and Erlotinib Lead to Phosphorylation of Eukaryotic Initiation Factor 2 Alpha Independent of Epidermal Growth Factor Receptor in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. oncotarget.com [oncotarget.com]

- 14. Item - The anti-tumor effect of gefitinib and chloroquine in the mouse xenograft model. - Public Library of Science - Figshare [plos.figshare.com]

- 15. Clinical outcomes in non-small-cell lung cancer patients with EGFR mutations: pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of EGFR-IN-15: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

EGFR-IN-15, also identified as compound I-005, is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). This technical guide provides a summary of the available preclinical data on this compound, focusing on its mechanism of action and in vitro potency. Due to the limited publicly available research on this specific compound, this document will also discuss the general preclinical methodologies and signaling pathways relevant to EGFR inhibitors to provide a framework for potential future studies.

Core Data Presentation

The primary quantitative data available for this compound is its in vitro half-maximal inhibitory concentration (IC50), a measure of its potency in inhibiting EGFR.

Table 1: In Vitro Potency of this compound

| Compound Name | Target | IC50 (nM) |

| This compound (compound I-005) | EGFR | 4[1][2][3] |

No further quantitative preclinical data, such as in vivo efficacy, pharmacokinetic parameters, or toxicology data, is currently available in the public domain for this compound.

Experimental Protocols

While specific experimental protocols for studies involving this compound have not been published, this section outlines standard methodologies used in the preclinical evaluation of EGFR inhibitors. These protocols are provided as a reference for researchers interested in investigating this compound or similar compounds.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

General Protocol:

-

Reagents and Materials: Recombinant human EGFR kinase, ATP, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), test compound (this compound), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

A solution of the recombinant EGFR kinase is prepared in the kinase buffer.

-

The test compound is serially diluted to various concentrations.

-

The kinase, substrate, and test compound are incubated together in a microplate well.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of product (e.g., ADP) formed is quantified using a suitable detection method.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

Objective: To assess the effect of a compound on the proliferation of cancer cell lines that are dependent on EGFR signaling.

General Protocol:

-

Cell Lines: Select appropriate cancer cell lines with known EGFR expression and/or mutation status (e.g., A431, HCC827).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a serial dilution of the test compound.

-

The plates are incubated for a period of 48-72 hours.

-

Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo®).

-

-

Data Analysis: The percentage of cell growth inhibition is calculated, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.

Signaling Pathways and Visualizations

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), initiates a cascade of intracellular signaling pathways that regulate cell proliferation, survival, and migration. The primary pathways activated downstream of EGFR include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

EGFR Signaling Cascade

The following diagram illustrates the canonical EGFR signaling pathway that would be targeted by an inhibitor like this compound.

Caption: Canonical EGFR signaling pathways and the inhibitory action of this compound.

Experimental Workflow for In Vitro Evaluation

The logical flow for the initial preclinical assessment of an EGFR inhibitor is depicted below.

Caption: A typical workflow for the initial in vitro evaluation of an EGFR inhibitor.

Conclusion and Future Directions

This compound has demonstrated high potency in inhibiting EGFR in in vitro settings. However, a comprehensive preclinical profile is currently unavailable. To fully understand the therapeutic potential of this compound, further studies are necessary. These should include:

-

In vivo efficacy studies in relevant cancer xenograft models to assess its anti-tumor activity.

-

Pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Toxicology studies to evaluate its safety profile.

-

Mechanism of action studies to confirm its on-target effects and explore potential off-target activities.

The information and standardized protocols provided in this guide serve as a foundation for researchers to design and execute further preclinical investigations into this compound.

References

Technical Guide: Inhibition of Epidermal Growth Factor Receptor (EGFR) Phosphorylation by Small Molecule Inhibitors

This technical guide provides an in-depth overview of the mechanisms and methodologies used to study the inhibition of Epidermal Growth Factor Receptor (EGFR) phosphorylation. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to EGFR and Its Role in Signaling

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases.[1] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[1][2] This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-Akt pathway, and the JAK-STAT pathway, which are crucial for regulating cellular processes like proliferation, differentiation, survival, and migration.[1][3] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1][4]

Mechanism of Inhibition by Small Molecule EGFR Inhibitors

Small molecule EGFR tyrosine kinase inhibitors (TKIs) are a class of drugs that target the intracellular kinase domain of the receptor. These inhibitors are typically competitive inhibitors of adenosine triphosphate (ATP), binding to the ATP-binding pocket of the kinase domain. This binding event prevents ATP from accessing the active site, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This inhibition of EGFR phosphorylation leads to a reduction in cell proliferation and survival.[1]

Quantitative Analysis of EGFR Inhibition

The potency of EGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce EGFR phosphorylation by 50%. This value is a critical parameter in drug development for comparing the efficacy of different compounds.

| Inhibitor | Target Cell Line/Enzyme | IC50 (nM) | Notes |

| Erlotinib | EGFR Kinase | 2-10 | Effective against wild-type EGFR and some activating mutations. |

| Gefitinib | EGFR Kinase | 2-37 | One of the first-generation EGFR TKIs. |

| AG1478 | EGFR Kinase | 3 | A potent and selective EGFR inhibitor. |

| Compound 15c | EGFR & FGFR1 | EGFR: 1.2 | A dual inhibitor targeting both EGFR and FGFR1.[5] |

Note: IC50 values can vary depending on the specific assay conditions, cell line, and ATP concentration used in the experiment.

Experimental Protocols

In Vitro EGFR Kinase Assay (ADP-Glo™ Format)

This protocol describes a method to determine the IC50 of a test compound on recombinant EGFR kinase activity by measuring the amount of ADP produced.[1][6][7]

Materials:

-

Recombinant Human EGFR Kinase

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)[1]

-

Test Inhibitor (e.g., EGFR-IN-15)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white opaque plates

Procedure:

-

Prepare the Kinase Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing the kinase assay buffer, recombinant EGFR kinase, and the peptide substrate.

-

Add Inhibitor: Add serial dilutions of the test inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for EGFR.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[1]

-

Stop the Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]

-

Generate Luminescent Signal: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.[1]

-

Measure Luminescence: Read the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Western Blotting for EGFR Phosphorylation

This protocol details the assessment of an inhibitor's effect on EGFR phosphorylation in a cellular context.[8][9][10]

Materials:

-

Cancer cell line with high EGFR expression (e.g., A431, H1975)

-

Cell culture medium and supplements

-

EGF

-

Test Inhibitor

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-EGFR (e.g., pY1068) and anti-total-EGFR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in culture plates and allow them to attach. Starve the cells in serum-free medium for several hours to reduce basal EGFR activity.

-

Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor for a predetermined time.

-

EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.[8]

-

Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

-

Signal Detection: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total EGFR to normalize for protein loading.

-

Densitometry Analysis: Quantify the band intensities using image analysis software. The ratio of phosphorylated EGFR to total EGFR is calculated to determine the extent of inhibition.

Visualizations

References

- 1. promega.com.cn [promega.com.cn]

- 2. Genetic or Pharmacologic Blockade of EGFR Inhibits Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. The Epidermal Growth Factor Receptor (EGFR) Is Proteolytically Modified by the Matriptase-Prostasin Serine Protease Cascade in Cultured Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Epidermal Growth Factor Receptor (EGFR) Downstream Signaling Pathways

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, differentiation, and migration.[1][2][3] Upon binding to its specific ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of several tyrosine residues within its intracellular domain.[4] These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events.[4] Dysregulation of EGFR signaling is implicated in the pathogenesis of numerous diseases, most notably cancer and chronic kidney disease.[2][3][5][6]

Core Downstream Signaling Pathways of EGFR

Activation of EGFR triggers several major downstream signaling cascades. The most extensively studied of these include the RAS-RAF-MEK-ERK pathway, the PI3K-AKT pathway, the PLCγ-PKC pathway, and the JAK/STAT pathway.[5]

RAS-RAF-MEK-ERK Pathway

The RAS-RAF-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a central signaling cascade that primarily regulates gene expression involved in cell proliferation and differentiation.[4][7]

Mechanism:

-

Initiation: Upon EGFR activation, the adaptor protein Grb2, in a complex with the guanine nucleotide exchange factor SOS, is recruited to the phosphorylated receptor.

-

RAS Activation: SOS facilitates the exchange of GDP for GTP on the small G-protein RAS, leading to its activation.

-

Kinase Cascade: Activated RAS recruits and activates the serine/threonine kinase RAF. RAF then phosphorylates and activates MEK, which in turn phosphorylates and activates the extracellular signal-regulated kinase (ERK).

-

Nuclear Translocation and Gene Expression: Activated ERK translocates to the nucleus, where it phosphorylates and activates various transcription factors, such as c-Fos and c-Jun, leading to the expression of genes that drive cell cycle progression.[7]

Visualization of the RAS-RAF-MEK-ERK Pathway:

Caption: The RAS-RAF-MEK-ERK signaling cascade initiated by EGFR activation.

PI3K-AKT Pathway

The Phosphoinositide 3-kinase (PI3K)-AKT pathway is a critical signaling route that promotes cell survival, growth, and proliferation by inhibiting apoptosis and stimulating protein synthesis.[4]

Mechanism:

-

PI3K Activation: Activated EGFR recruits and activates the p85 regulatory subunit of PI3K.

-

PIP3 Generation: PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).

-

AKT Recruitment and Activation: PIP3 acts as a second messenger, recruiting AKT (also known as Protein Kinase B) and PDK1 to the cell membrane. AKT is then phosphorylated and activated by PDK1 and mTORC2.

-

Downstream Effects: Activated AKT phosphorylates a wide range of downstream targets to inhibit apoptosis (e.g., by phosphorylating Bad and activating NF-κB) and promote cell growth and proliferation (e.g., by activating mTOR).[7]

Visualization of the PI3K-AKT Pathway:

Caption: The PI3K-AKT signaling pathway promoting cell survival and growth.

PLCγ-PKC Pathway

The Phospholipase C gamma (PLCγ)-Protein Kinase C (PKC) pathway is involved in regulating a variety of cellular processes, including cell proliferation, migration, and survival.

Mechanism:

-

PLCγ Activation: Activated EGFR recruits and phosphorylates PLCγ.

-

Second Messenger Generation: Activated PLCγ hydrolyzes PIP2 into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release and PKC Activation: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG and Ca2+ together activate members of the Protein Kinase C (PKC) family.

-

Downstream Signaling: Activated PKC then phosphorylates a multitude of downstream substrates, influencing various cellular functions.

Visualization of the PLCγ-PKC Pathway:

Caption: The PLCγ-PKC signaling pathway activated by EGFR.

JAK/STAT Pathway

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway provides a direct route for transmitting signals from the cell surface to the nucleus to regulate gene expression.

Mechanism:

-

JAK Activation: Upon ligand binding, EGFR can associate with and activate members of the JAK family of tyrosine kinases.

-

STAT Recruitment and Phosphorylation: Activated JAKs then phosphorylate the EGFR on specific tyrosine residues, creating docking sites for STAT proteins. The recruited STATs are then phosphorylated by the JAKs.

-

Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the nucleus.

-

Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA response elements in the promoters of target genes, thereby regulating their transcription.

Visualization of the JAK/STAT Pathway:

Caption: The JAK/STAT signaling pathway providing a direct link to gene transcription.

Experimental Protocols for Studying EGFR Signaling

The elucidation of EGFR signaling pathways has been made possible through a variety of experimental techniques. Below are detailed methodologies for key experiments.

Western Blotting for Protein Phosphorylation

Objective: To detect the phosphorylation status of EGFR and its downstream targets.

Protocol:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Starve cells in serum-free medium for 12-24 hours to reduce basal signaling. Treat cells with EGF or a specific inhibitor for the desired time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-EGFR, anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein.

Kinase Assay

Objective: To measure the enzymatic activity of EGFR or downstream kinases.

Protocol:

-

Immunoprecipitation: Lyse treated cells and immunoprecipitate the kinase of interest using a specific antibody conjugated to agarose beads.

-

Kinase Reaction:

-

Wash the immunoprecipitated kinase complex to remove non-specific binding.

-

Resuspend the beads in a kinase buffer containing a specific substrate for the kinase and ATP (often radiolabeled [γ-³²P]ATP).

-

Incubate the reaction at 30°C for a specified time.

-

-

Detection of Substrate Phosphorylation:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography (for radiolabeled ATP) or by Western blotting with a phospho-specific antibody.

-

Cell Viability/Proliferation Assay

Objective: To assess the effect of EGFR signaling on cell viability and proliferation.

Protocol (MTT Assay):

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of an EGFR inhibitor or ligand.

-

MTT Incubation: After the desired treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Remove the MTT solution and add a solubilization solvent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Experimental Workflow Visualization:

Caption: A generalized workflow for studying the effects of EGFR modulation.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from the experiments described above to characterize the effect of a hypothetical EGFR inhibitor, "Inhibitor-X".

| Parameter | Assay | Control (EGF only) | Inhibitor-X (1 µM) + EGF |

| p-EGFR (Tyr1068) | Western Blot | 100% | 15% |

| p-ERK1/2 (Thr202/Tyr204) | Western Blot | 100% | 25% |

| p-AKT (Ser473) | Western Blot | 100% | 30% |

| EGFR Kinase Activity | Kinase Assay | 100% | 10% |

| Cell Viability | MTT Assay | 100% | 45% |

Note: The values are presented as a percentage of the control (EGF-stimulated) condition.

Conclusion

The intricate network of downstream signaling pathways activated by EGFR underscores its fundamental role in cellular homeostasis and disease. A thorough understanding of these pathways, facilitated by the experimental approaches outlined in this guide, is crucial for the development of targeted therapies for a range of pathologies driven by aberrant EGFR signaling. The ability to quantitatively assess the impact of inhibitors on these pathways is paramount for the preclinical and clinical evaluation of novel therapeutic agents.

References

- 1. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EGFR signaling in renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Molecular Pathways: Interleukin-15 Signaling in Health and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide to EGFR-IN-15: A Potent Dual EGFR/HER2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of EGFR-IN-15, a dihydropyrimidine-based compound identified as a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). This document consolidates key chemical and biological data, outlines detailed experimental methodologies, and visualizes relevant signaling pathways to support researchers in the fields of oncology and medicinal chemistry.

Core Compound Information

While a specific CAS number for this compound is not publicly available in major chemical databases, it is identified as compound 21 in the primary literature. The molecular formula for a closely related EGFR inhibitor with a similar core structure is C21H18F3N5O.[1] Further characterization is required to definitively establish the molecular weight of this compound.

| Identifier | Value | Source |

| Compound Name | This compound (also known as compound 21) | [2][3] |

| Class | Dihydropyrimidine | [2][3] |

| Target(s) | EGFR, HER2 | [2][3] |

Biological Activity

This compound has demonstrated significant inhibitory activity against wild-type EGFR and has shown cytotoxic effects in human breast cancer cell lines.

| Assay | IC50 | Cell Line | Source |

| EGFRwt Kinase Inhibition | 37.21 nM | - | [2][3] |

| Cytotoxicity | 9.38 µM | MCF-7 | [3] |

At a concentration of 1000 nM, this compound (compound 21) has been shown to inhibit the expression of EGFR and HER2 by 98.51% and 96.79%, respectively.[2]

Signaling Pathways

EGFR and HER2 are key receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades crucial for cell growth, proliferation, and survival. Inhibition of these receptors by this compound is expected to disrupt these pathways, making it a promising candidate for cancer therapy. The primary signaling pathways affected include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

Experimental Protocols

The synthesis and biological evaluation of this compound (compound 21) and related dihydropyrimidines are detailed in the primary literature. Below are generalized protocols based on these studies.

Synthesis of Dihydropyrimidine Analogs (Biginelli Reaction)

A common method for synthesizing the dihydropyrimidine core of this compound is the Biginelli reaction.

Workflow:

Methodology:

-

Reaction Setup: A mixture of an appropriate aromatic aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea are dissolved in a suitable solvent, typically ethanol.

-

Catalysis: A catalytic amount of a strong acid, such as hydrochloric acid, is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated under reflux for several hours.

-

Workup and Purification: After cooling, the precipitated solid is collected by filtration, washed, and purified, often by recrystallization from a suitable solvent like ethanol, to yield the dihydropyrimidine product.

In Vitro Kinase Inhibition Assay (EGFRwt)

The inhibitory activity of this compound against wild-type EGFR can be determined using a variety of commercially available kinase assay kits. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Methodology:

-

Reagent Preparation: Prepare solutions of the EGFR kinase, a suitable substrate (e.g., a biotinylated peptide), ATP, and the test compound (this compound) at various concentrations in assay buffer.

-

Reaction Initiation: In a microplate, combine the EGFR kinase and the test compound. After a pre-incubation period, initiate the kinase reaction by adding the substrate and ATP.

-

Detection: Stop the reaction and add detection reagents, typically a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.

-

Data Analysis: Measure the TR-FRET signal. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cell-Based Cytotoxicity Assay (MCF-7 Cells)

The cytotoxic effect of this compound on cancer cells is typically assessed using a cell viability assay, such as the MTT or MTS assay.

Workflow:

Methodology:

-

Cell Seeding: MCF-7 cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

-

Viability Assessment: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a similar reagent is added to each well. Viable cells metabolize the MTT into a colored formazan product.

-

Data Acquisition: The formazan is solubilized, and the absorbance is measured using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Conclusion

This compound is a promising dual inhibitor of EGFR and HER2 with potent in vitro activity. The methodologies and pathway information provided in this guide are intended to facilitate further research and development of this and related compounds as potential cancer therapeutics. Researchers are encouraged to consult the primary literature for more specific details regarding the synthesis and biological evaluation of this compound.

References

A Technical Guide to Novel EGFR Inhibitors: Targeting Resistance in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer treatment has been significantly shaped by the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. However, the emergence of resistance mutations has necessitated the development of next-generation therapies. This technical guide provides an in-depth review of novel EGFR inhibitors, with a focus on fourth-generation tyrosine kinase inhibitors (TKIs) and proteolysis-targeting chimeras (PROTACs), offering a comprehensive resource for researchers and drug development professionals.

The Evolving Challenge of EGFR-Mutated Cancers

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in several cancers, most notably non-small cell lung cancer (NSCLC).[3][4] While first, second, and third-generation EGFR TKIs have shown significant clinical efficacy, their long-term benefit is often limited by the development of on-target resistance mutations, such as the C797S mutation, which renders many existing therapies ineffective.[5][6]

A New Wave of Innovation: Fourth-Generation EGFR Inhibitors

To combat these resistance mechanisms, a new class of fourth-generation EGFR inhibitors is emerging. These compounds are designed to potently inhibit EGFR harboring various resistance mutations, including the challenging C797S mutation, while sparing wild-type EGFR to minimize toxicity.[3][5][7]

Featured Fourth-Generation Inhibitors

This guide focuses on the preclinical data of several promising fourth-generation EGFR inhibitors:

-

BBT-176: A novel TKI targeting C797S-containing mutations.

-

BLU-945: A potent and selective inhibitor of triple-mutant EGFR (activating mutation + T790M + C797S).

-

JIN-A02: A fourth-generation TKI with activity against various EGFR mutations, including C797S.

Quantitative Efficacy of Novel EGFR Inhibitors

The following tables summarize the in vitro potency of selected novel EGFR inhibitors against various EGFR mutations. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process, in this case, EGFR kinase activity or cell viability.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM) of Fourth-Generation EGFR Inhibitors

| Compound | EGFR L858R/T790M/C797S | EGFR del19/T790M/C797S | EGFR L858R/C797S | EGFR del19/C797S | Wild-Type EGFR |

| BBT-176 | 23.6 | 15.8 | - | - | >1000 |

| BLU-945 | 3.2 | 4.0 | - | - | >900-fold selectivity |

| JIN-A02 | 12.8 | 4.7 | - | - | High selectivity |

Data compiled from preclinical studies.[3][7]

Table 2: In Vitro Cell Viability (IC50, nM) of Fourth-Generation EGFR Inhibitors in Engineered Cell Lines

| Compound | Ba/F3-EGFR L858R/T790M/C797S | Ba/F3-EGFR del19/T790M/C797S |

| BBT-176 | 36 | 52 |

| BLU-945 | 6 | 15 |

| JIN-A02 | - | - |

Data compiled from preclinical studies.[3][7]

Beyond Inhibition: The Rise of EGFR PROTACs

An alternative and promising strategy to overcome resistance is the use of Proteolysis-Targeting Chimeras (PROTACs). EGFR PROTACs are heterobifunctional molecules that induce the degradation of the EGFR protein rather than simply inhibiting its kinase activity.[8][9] This is achieved by simultaneously binding to the target protein (EGFR) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of EGFR by the proteasome.[8][10]

Featured EGFR PROTACs

-

MS39: A VHL-recruiting EGFR degrader.[8]

-

Compound 13 (Dacomitinib-based): A CRBN and VHL recruiting PROTAC.[8]

-

P3: A reversible EGFR TKI-based PROTAC.[11]

Table 3: In Vitro Degradation Capacity (DC50, nM) and Anti-proliferative Activity (IC50, nM) of EGFR PROTACs

| PROTAC | Target EGFR Mutant | Cell Line | DC50 (nM) | IC50 (nM) |

| MS39 | del19 | HCC-827 | 5.0 | - |

| L858R | H3255 | 3.3 | - | |

| Compound 13 | del19 | HCC-827 | 3.57 | 6 |

| P3 | del19 | HCC-827 | 0.51 | 0.83 |

| L858R/T790M | H1975 | 126.2 | 203.01 |

DC50 is the concentration required to induce 50% degradation of the target protein. Data compiled from preclinical studies.[8][10][11]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams were generated using the Graphviz DOT language.

Figure 1: Simplified EGFR Signaling Pathway.

Figure 2: General Experimental Workflow for Preclinical Evaluation.

Figure 3: Mechanism of Action of EGFR PROTACs.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of novel EGFR inhibitors.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[12][13]

-

Reagent Preparation:

-

Prepare a 2X kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.2 mg/mL BSA, 100 µM DTT).[12]

-

Dilute the recombinant human EGFR enzyme (wild-type or mutant) and the substrate (e.g., poly(Glu,Tyr) 4:1) in the 1X kinase reaction buffer.[14]

-

Prepare serial dilutions of the test inhibitor in 1X kinase reaction buffer.

-